molecular formula C18H19N5O2 B2585970 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide CAS No. 880811-03-0

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide

Cat. No.: B2585970
CAS No.: 880811-03-0
M. Wt: 337.383
InChI Key: LZMTUXCDPPCNBL-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is a complex organic compound that features a benzotriazinone ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide typically involves the diazotization of an appropriately substituted N-alkylanthranilamide, followed by coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone ring and pyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is unique due to its combination of a benzotriazinone ring and a pyridine moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Biological Activity

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide is a complex organic compound characterized by its unique structural features, combining a benzotriazinone ring and a pyridine moiety. This combination is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}. It features the following key components:

  • Benzotriazinone ring : This structural element is known for its role in various biological activities.
  • Pyridine moiety : Contributes to the compound's interaction with biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
IUPAC NameThis compound
InChI KeyLZMTUXCDPPCNBL-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3

Synthesis Methods

The synthesis of this compound typically involves:

  • Diazotization : An appropriately substituted N-alkylanthranilamide undergoes diazotization.
  • Coupling Reaction : The diazonium salt is coupled with a pyridine derivative under controlled conditions.

The reaction conditions are crucial for ensuring the stability of intermediates and optimizing yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzotriazinone ring and pyridine moiety facilitate hydrogen bonding and other interactions that modulate the activity of these targets.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, particularly concerning targets involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds and their implications:

  • Antibacterial Activity : Similar benzotriazine derivatives have been studied for their antibacterial properties against multidrug-resistant pathogens. For instance, compounds targeting the bacterial division protein FtsZ have demonstrated significant efficacy against resistant strains .
  • Structure–Activity Relationship (SAR) : SAR studies on related compounds indicate that modifications to the benzotriazine structure can enhance biological activity, providing insights into optimizing this compound for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Oxo-1,2,3-benzotriazin-3-acetic acidBenzotriazine core with acetic acid side chainModerate anti-inflammatory effects
N-(4-Oxo-benzotriazin-3-yloxy)benzamideSimilar core structure but with a different functional groupAntimicrobial properties

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(20-14-7-6-11-19-13-14)10-2-1-5-12-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-4,6-9,11,13H,1-2,5,10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMTUXCDPPCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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